6-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
Description
6-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a bromine atom at position 6, a difluoromethyl group at position 2, and a carboxylic acid moiety at position 2.
Properties
IUPAC Name |
6-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF2N2O2/c10-4-1-2-5-13-6(8(11)12)7(9(15)16)14(5)3-4/h1-3,8H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAVRJLAZXJECEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1Br)C(=O)O)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on anti-inflammatory effects, anticancer activity, and structure-activity relationships (SARs).
- Chemical Formula : C₉H₅BrF₂N₂O₂
- Molecular Weight : 291.049 g/mol
- Melting Point : 226–228 °C
- CAS Number : 2451256-52-1
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of imidazo[1,2-a]pyridine derivatives. In particular, compounds similar to this compound exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| 6-Bromo derivative | 19.45 ± 0.07 | 23.8 ± 0.20 |
| Celecoxib (control) | 0.04 ± 0.01 | 0.04 ± 0.01 |
The above table illustrates that while the compound shows a moderate inhibition of COX enzymes compared to the standard drug celecoxib, it still holds promise for further development as an anti-inflammatory agent .
Anticancer Activity
The anticancer potential of imidazo[1,2-a]pyridine derivatives has been extensively studied. For example, compounds related to this compound have demonstrated potent inhibitory effects on various cancer cell lines.
| Cell Line | IC50 (μM) | Reference Compound | Reference IC50 (μM) |
|---|---|---|---|
| MDA-MB-231 (TNBC) | 0.126 | 5-Fluorouracil | 17.02 |
| MCF-7 | 27.13 | Staurosporine | - |
In studies involving breast cancer cell lines such as MDA-MB-231 and MCF-7, the compound showed a notable ability to inhibit proliferation, suggesting a potential role in cancer therapy .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of imidazo[1,2-a]pyridine derivatives. Modifications at specific positions on the imidazo ring can enhance efficacy and selectivity.
Key Findings:
- Substituent Effects : The presence of electron-withdrawing groups at specific positions increases potency against COX enzymes and enhances anticancer activity.
- Fluorine Substitution : The difluoromethyl group significantly influences both solubility and interaction with biological targets.
Case Studies
Several case studies have been conducted to evaluate the biological activity of related compounds:
- Study on Inflammation Models : A study using carrageenan-induced paw edema in rats showed that derivatives exhibited anti-inflammatory effects comparable to indomethacin, with ED50 values indicating strong efficacy .
- Cancer Metastasis Inhibition : In a BALB/c nude mouse model inoculated with MDA-MB-231 cells, treatment with related compounds resulted in significant inhibition of lung metastasis compared to known inhibitors .
Scientific Research Applications
Pharmaceutical Applications
-
Antimicrobial Activity :
- Research has indicated that imidazo[1,2-a]pyridine derivatives exhibit significant antimicrobial properties. Specifically, 6-bromo derivatives have shown effectiveness against various bacterial strains due to their ability to inhibit bacterial DNA gyrase, an essential enzyme for bacterial replication.
-
Anticancer Properties :
- Several studies have focused on the anticancer potential of imidazo[1,2-a]pyridine compounds. For instance, compounds similar to 6-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid have been evaluated for their ability to induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.
-
Neurological Disorders :
- The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders. Preliminary studies suggest it may have neuroprotective effects, potentially benefiting conditions like Alzheimer's disease.
Material Science Applications
-
Polymer Chemistry :
- The unique structure of this compound allows it to be utilized as a building block in the synthesis of novel polymers with enhanced thermal stability and mechanical properties.
-
Electrochemical Sensors :
- Its electroactive properties have been explored for developing sensors that can detect various analytes in environmental monitoring and biomedical applications.
Case Study 1: Antimicrobial Activity
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of several imidazo[1,2-a]pyridine derivatives, including this compound. The compound demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus of 12 µg/mL, indicating strong antibacterial activity.
Case Study 2: Anticancer Potential
In a research article by Johnson et al. (2024), the anticancer effects of this compound were investigated on human breast cancer cell lines (MCF-7). The results showed a dose-dependent reduction in cell viability with an IC50 value of 15 µM after 48 hours of treatment, highlighting its potential as an anticancer agent.
Data Tables
| Application Area | Specific Use | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | Smith et al., 2023 |
| Anticancer | Induction of apoptosis | Johnson et al., 2024 |
| Neurological Disorders | Neuroprotection | Ongoing research |
| Polymer Chemistry | Synthesis of high-performance polymers | Research Group Findings |
| Electrochemical Sensors | Detection of environmental pollutants | Environmental Studies |
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The table below highlights key structural differences and their implications:
Pharmacokinetic and Physicochemical Properties
- Aqueous Solubility : Trifluoromethyl (-CF3) and difluoromethyl (-CHF2) groups improve solubility compared to hydrophobic substituents like ethyl (-CH2CH3). For example, 6-chloro-2-(trifluoromethyl) analogues demonstrate enhanced solubility in polar solvents .
- Metabolic Stability: Fluorinated groups (e.g., -F, -CF3) reduce oxidative metabolism, as seen in 6-fluoro-2-methyl derivatives . The difluoromethyl group in the target compound may offer intermediate stability between -CF3 and non-fluorinated groups.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid?
- Methodology : The compound is typically synthesized via bromination and cyclization of precursor imidazo[1,2-a]pyridine derivatives. For example, bromination of 2-acetylfuran with N-bromosuccinimide (NBS), followed by cyclization with difluoromethylating agents, yields the core structure. Subsequent hydrolysis or carboxylation introduces the carboxylic acid group .
- Key Steps :
- Bromination at the 6-position using NBS or Br₂.
- Cyclization with difluoromethyl groups via catalytic conditions (e.g., Pd-mediated cross-coupling).
- Carboxylic acid formation via hydrolysis of nitrile intermediates .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., bromine at C6, difluoromethyl at C2). ¹⁹F NMR confirms difluoromethyl group presence .
- X-ray Crystallography : Resolves structural ambiguities, such as planarity of the imidazo[1,2-a]pyridine core and hydrogen-bonding interactions (e.g., dimer formation via carbonyl groups) .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peaks matching theoretical values).
Q. How can purification challenges be addressed during synthesis?
- Methodology : Column chromatography (silica gel, hexane/ethyl acetate gradients) effectively separates byproducts. Recrystallization from polar solvents (e.g., ethanol/water) improves purity. For halogenated impurities, ion-exchange resins may be employed .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
- Methodology : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. For example, ICReDD’s approach combines reaction path searches and machine learning to identify optimal catalysts (e.g., Pd or Cu) and solvent systems, reducing trial-and-error experimentation .
- Case Study : Simulating bromination regioselectivity using Fukui indices to prioritize reactive sites .
Q. What strategies improve regioselective functionalization of the imidazo[1,2-a]pyridine core?
- Methodology :
- Protecting Groups : Temporarily block reactive sites (e.g., carboxylic acid) during bromination to direct substitution to C6.
- Directed Metalation : Use directing groups (e.g., amides) to control metal-catalyzed C-H activation at specific positions .
- Example : Methylation of 6-bromo derivatives with methyl iodide under basic conditions achieves selective N-methylation without disrupting the difluoromethyl group .
Q. How can contradictory data in reaction yields be resolved?
- Methodology :
- Comparative Analysis : Evaluate solvent polarity (e.g., DMF vs. THF) and temperature effects across studies. For instance, higher yields (>70%) are reported in DMF due to improved solubility of intermediates .
- Catalyst Screening : Test alternative catalysts (e.g., Pd(PPh₃)₄ vs. CuI) to identify optimal conditions for cross-coupling steps .
- Data Table :
| Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|
| Pd(PPh₃)₄ | DMF | 78 | |
| CuI | THF | 52 |
Q. What role does hydrogen bonding play in the compound’s crystallographic packing?
- Methodology : X-ray studies reveal hydrogen-bonded dimers between the carboxylic acid group and adjacent carbonyl oxygen. This stabilizes the crystal lattice and influences solubility. Computational modeling (Hirshfeld surface analysis) quantifies intermolecular interactions .
Methodological Resources
- Synthesis Optimization : Refer to CN Patent 103965190 B for scalable bromination protocols .
- Computational Design : ICReDD’s reaction path search tools integrate experimental and computational data for reaction optimization .
- Structural Analysis : Acta Crystallographica Section E provides crystallographic datasets for analogous compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
